N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a derivative of pyrrolo[1,2-a]quinoline, a class of compounds known for their diverse biological activities . These compounds have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities . .
Mode of Action
It’s worth noting that certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which are structurally similar, have been discovered as novel apoptosis inducers active against various cancer cells
Biochemical Pathways
Given the diverse biological activities of pyrrolo[1,2-a]quinoline derivatives, it’s likely that multiple pathways are affected .
Result of Action
Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been found to induce apoptosis in various cancer cells , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall energy production in cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, this compound may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments. Understanding the transport and distribution of this compound is critical for determining its therapeutic potential and optimizing its delivery.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide typically involves multi-step reactions. One common method includes the reaction of 2-methylquinolines with aldehydes and alkynoates through a dehydration/cycloaddition sequence . This method is catalyst- and additive-free, making it an efficient route for synthesizing pyrrolo[1,2-a]quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indolizine analogs: Structurally related to pyrrolo[1,2-a]quinolines and known for their diverse pharmacological properties.
Uniqueness
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile building block for synthesizing various functional materials and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPIUBGAJINGFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.